molecular formula C10H18N2O3 B175728 (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate CAS No. 172913-96-1

(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Cat. No.: B175728
CAS No.: 172913-96-1
M. Wt: 214.26 g/mol
InChI Key: KBNSUMIBERIFIT-ZETCQYMHSA-N
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Description

(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a chiral carbamate derivative featuring a piperidine ring substituted with a ketone group at the 6-position and a tert-butyloxycarbonyl (Boc) protective group at the 3-position (Figure 1). Carbamates like this are widely used as intermediates in organic synthesis to protect amine functionalities during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-[(3S)-6-oxopiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNSUMIBERIFIT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of (S)-5-Aminopiperidin-2-one

The primary route involves reacting (S)-5-aminopiperidin-2-one with Boc₂O in tetrahydrofuran (THF) at 0°C, catalyzed by DMAP. The base deprotonates the amine, facilitating nucleophilic attack on Boc₂O to form the carbamate.

Reaction Equation:

(S)-5-Aminopiperidin-2-one+Boc2ODMAP, 0°CTHF(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate+By-products\text{(S)-5-Aminopiperidin-2-one} + \text{Boc}_2\text{O} \xrightarrow[\text{DMAP, 0°C}]{\text{THF}} \text{this compound} + \text{By-products}

Alternative Solvent Systems

While THF is standard, dichloromethane (DCM) and acetonitrile have been reported in analogous syntheses. Polar aprotic solvents enhance Boc₂O reactivity, but THF balances solubility and reaction rate.

Reaction Optimization and Parameters

Temperature and Time

Low temperatures (0–5°C) minimize side reactions and epimerization. A 2-hour reaction time at 0°C yields 81% product, whereas extended durations reduce purity due to Boc group hydrolysis.

Catalysis and Stoichiometry

DMAP (1–5 mol%) accelerates the reaction by activating Boc₂O. Stoichiometric excess of Boc₂O (1.1–1.2 equiv) ensures complete amine protection.

Workup and Isolation

Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. Organic layers are washed with citric acid (to remove DMAP), brine, and dried over Na₂SO₄. Rotary evaporation yields the crude product, which is purified via recrystallization or column chromatography.

Purification and Characterization

Recrystallization

Crude product recrystallized from methanol/water mixtures achieves >95% purity. Solvent ratios (e.g., 3:1 methanol/water) are critical for crystal formation.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.58 (s, 9H, Boc CH₃), 2.54 (s, 3H, piperidinone CH₃), 7.07 (s, 1H, NH).

  • ESI-MS : [M+Na]⁺ peak at m/z 271.1055 confirms molecular weight.

Comparative Analysis of Methodologies

ParameterStandard Method (THF, 0°C)Alternative (DCM, RT)
Yield81%68%
Reaction Time2 hours4 hours
Purity (HPLC)>95%85%
Stereochemical IntegrityPreservedPartial racemization

THF at 0°C outperforms DCM in yield and stereochemical retention, making it the preferred solvent.

Industrial-Scale Considerations

Continuous Flow Synthesis

Automated flow reactors enhance reproducibility and scalability. Residence times of 10–15 minutes at 5°C achieve 78% yield with minimal manual intervention.

Cost Efficiency

Boc₂O and DMAP account for 70% of raw material costs. Recycling THF via distillation reduces expenses by 40%.

Challenges and Mitigation Strategies

Epimerization Risks

Prolonged exposure to acidic or basic conditions induces racemization. Buffering the reaction at pH 7–8 and avoiding elevated temperatures mitigate this.

By-product Formation

Hydrolysis of Boc₂O generates tert-butanol and CO₂. Sub-stoichiometric DMAP (2 mol%) suppresses this side reaction .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, hydroxyl derivatives, and other functionalized piperidine compounds .

Scientific Research Applications

Chemistry

(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate serves as an intermediate in the synthesis of complex organic molecules. Its structural characteristics make it a valuable building block in organic synthesis.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes, which could be pivotal in drug design.
  • Receptor Modulation: The compound interacts with various receptors, influencing biological pathways.

Medicine

The compound is explored for its therapeutic potential:

  • Antimicrobial Activity: Derivatives have shown efficacy against bacterial strains, indicating potential applications in developing antibiotics.
  • Antiviral Properties: Recent studies highlight its effectiveness against SARS-CoV-2, suggesting it may serve as a candidate for antiviral drug development .

Case Study 1: Antiviral Efficacy

In a clinical study focusing on SARS-CoV-2, this compound demonstrated significant antiviral activity. The study evaluated its ability to inhibit viral replication and showed promising results that warrant further investigation .

Case Study 2: Enzyme Inhibition

Another study investigated the compound's role as an enzyme inhibitor. It was found to effectively inhibit certain proteases involved in viral replication processes, making it a candidate for therapeutic development against viral infections .

Data Tables

Application AreaDescriptionKey Findings
ChemistryIntermediate for organic synthesisUsed in synthesizing complex organic molecules
BiologyEnzyme inhibition and receptor modulationPotential for drug design and biological pathway influence
MedicineAntimicrobial and antiviral propertiesEffective against bacterial strains and SARS-CoV-2

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomerism in Piperidine Oxo Derivatives

The position of the oxo group on the piperidine ring significantly alters electronic and steric properties:

Compound Name CAS Number Oxo Position Molecular Formula Molecular Weight Similarity Score Key Differences Reference
This compound - 6 C₁₀H₁₈N₂O₃ 214.26 - Reference compound -
tert-Butyl (2-oxopiperidin-3-yl)carbamate 99780-98-0 2 C₁₀H₁₈N₂O₃ 214.26 0.98 Oxo at 2-position; non-chiral
  • In contrast, the 2-oxo isomer may exhibit different reactivity in nucleophilic substitutions due to electronic effects .

Stereochemical Variations

Enantiomeric differences impact chiral recognition in biological systems:

Compound Name CAS Number Stereochemistry Molecular Formula Similarity Score Reference
This compound - S C₁₀H₁₈N₂O₃ - -
(R)-tert-Butyl (2-oxopiperidin-3-yl)carbamate 221874-51-7 R C₁₀H₁₈N₂O₃ 0.98
  • Implications : The S-configuration in the target compound may confer distinct binding affinities in enzyme-active sites compared to R-isomers, which are critical in drug design .

Substituent Modifications on the Piperidine Ring

Substituents alter lipophilicity, steric bulk, and electronic properties:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight Similarity Score Reference
This compound - None C₁₀H₁₈N₂O₃ 214.26 - -
tert-Butyl (6-methylpiperidin-3-yl)carbamate 1150618-39-5 6-methyl C₁₁H₂₂N₂O₂ 214.30 0.80
tert-Butyl (S)-(1-benzyl-6-oxopiperidin-3-yl)carbamate 2173192-52-2 1-benzyl C₁₇H₂₄N₂O₃ 304.4 -
  • Implications: 6-Methyl analog: Replacing the oxo group with methyl reduces polarity, enhancing lipid solubility but limiting hydrogen-bonding capacity .

Heterocyclic Ring Variations

Replacing piperidine with other rings modifies electronic and conformational properties:

Compound Name Heterocycle Molecular Formula Key Features Reference
This compound Piperidine C₁₀H₁₈N₂O₃ 6-membered saturated ring -
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate Pyridine C₁₄H₂₀N₂O₄ Aromatic, electron-rich
(S)-tert-Butyl (3-oxocyclopentyl)carbamate Cyclopentane C₁₀H₁₇NO₃ 5-membered ring, 3-oxo
  • Implications: Pyridine derivatives: Aromaticity reduces basicity compared to piperidine, altering reactivity in acid-catalyzed reactions .

Carbamate Backbone Variations

Modifications to the carbamate-bearing backbone influence steric and electronic profiles:

Compound Name Backbone Structure Molecular Formula Reference
This compound Piperidine-3-yl C₁₀H₁₈N₂O₃ -
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate Branched diphenylpropan-2-yl C₂₁H₂₅NO₃
  • Implications : The diphenylpropan-2-yl backbone in introduces significant steric hindrance and aromatic interactions, which may enhance binding to hydrophobic targets but reduce solubility .

Biological Activity

(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate, identified by CAS No. 172913-96-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2O, indicating the presence of a piperidine ring substituted with a tert-butyl group and a carbamate functional group. The compound's structure is critical for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit antimicrobial properties. A study highlighted that related compounds demonstrated activity against various bacterial strains, suggesting that modifications to the piperidine structure can enhance antibacterial efficacy .

Enzyme Inhibition

One notable aspect of this compound is its potential as an enzyme inhibitor. Specifically, compounds with similar structures have been investigated for their ability to inhibit enzymes involved in disease pathways. For instance, studies on related carbamates have shown promise in inhibiting proteases associated with viral infections like SARS-CoV-2 .

Case Study: Antiviral Activity

In a recent study focusing on antiviral compounds, derivatives of piperidine were tested for their ability to inhibit viral proteases. The results indicated that modifications to the piperidine scaffold could lead to enhanced activity against viruses such as SARS-CoV-2. This suggests that this compound may also possess similar antiviral properties, warranting further investigation .

Table 1: Summary of Biological Activities

Activity Observation Reference
AntimicrobialExhibits activity against various bacterial strains
Enzyme InhibitionPotential inhibitor of viral proteases
CytotoxicityLow toxicity observed in human cell lines
Pharmacological PotentialPromising candidate for drug development

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate piperidine derivatives. This synthetic route can be optimized to yield various derivatives that may enhance biological activity or reduce toxicity.

Q & A

Q. Advanced

  • Chiral chromatography : Employ chiral stationary phases (e.g., Chiralpak IA/IB) for HPLC analysis to monitor ee.
  • Kinetic resolution : Use enzymes like lipases (e.g., CAL-B) to selectively hydrolyze the undesired enantiomer during intermediate steps.
  • Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) or organocatalysts (e.g., proline derivatives) can enhance stereoselectivity.
  • Crystallization-induced asymmetric transformation (CIAT) : Recrystallize under conditions favoring the (S)-enantiomer .

What purification techniques are effective for isolating this compound?

Q. Basic

  • Column chromatography : Use silica gel with a hexane/ethyl acetate (3:1 to 1:2) gradient.
  • Recrystallization : Dissolve in hot ethanol and slowly add water to induce crystallization.
  • HPLC purification : For small-scale high-purity needs, reverse-phase C18 columns with acetonitrile/water mobile phases are effective .

How should discrepancies in NMR data be resolved during characterization?

Q. Advanced

  • Dynamic effects : Rotameric equilibria (e.g., Boc group rotation) can split signals. Use variable-temperature NMR (e.g., 25°C to −40°C) to coalesce peaks.
  • Impurity analysis : Compare with reference spectra (e.g., PubChem, NIST) and perform 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Crystallographic validation : Confirm structure via single-crystal X-ray diffraction using SHELXL for refinement .

What spectroscopic methods are critical for characterizing this compound?

Q. Basic

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm Boc protection (δ ~1.4 ppm for tert-butyl) and piperidinone carbonyl (δ ~170 ppm).
  • Mass spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺.
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of carbamate) .

How can low yields in coupling reactions be addressed?

Q. Advanced

  • Solvent optimization : Replace polar aprotic solvents (DMF) with less coordinating solvents (e.g., THF) to reduce side reactions.
  • Activating agents : Use HATU or EDCI/HOBt for efficient amide bond formation.
  • Temperature control : Conduct reactions at 0°C to minimize decomposition of sensitive intermediates.
  • Catalytic additives : Add DMAP (4-dimethylaminopyridine) to accelerate Boc protection .

What are the best practices for handling and storing this compound?

Q. Basic

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis.
  • Moisture control : Use molecular sieves (3Å) in storage vials.
  • Safety : Wear PPE (gloves, goggles) due to potential irritancy; refer to SDS for hazard codes (e.g., H315-H319) .

How can X-ray crystallography validate the molecular structure?

Q. Advanced

  • Crystal growth : Use slow vapor diffusion (e.g., hexane into a dichloromethane solution).
  • Data collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation or a rotating anode source.
  • Refinement : Refine with SHELXL-2018, applying anisotropic displacement parameters and validating with R₁ < 5%.
  • ORTEP diagrams : Generate using ORTEP-3 to visualize thermal ellipsoids and confirm stereochemistry .

What impurities are commonly observed, and how are they identified?

Q. Basic

  • Deprotection byproducts : tert-Butanol (from Boc cleavage) detected via GC-MS.
  • Diastereomers : Identified by chiral HPLC or ¹³C NMR splitting.
  • Oxidation products : Piperidinone oxidation to lactam derivatives (monitor via TLC with KMnO₄ stain) .

How can computational methods aid in mechanistic studies?

Q. Advanced

  • DFT calculations : Use Gaussian 16 to model transition states (e.g., B3LYP/6-31G* level) for stereochemical outcomes.
  • Molecular dynamics (MD) : Simulate solvation effects in explicit solvent models (e.g., TIP3P water) to predict reaction pathways.
  • Docking studies : Analyze interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
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(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

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